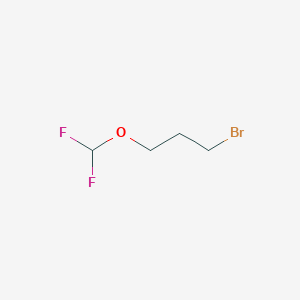

1-Bromo-3-(difluoromethoxy)propane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Bromo-3-(difluoromethoxy)propane” is a chemical compound with the molecular formula C4H7BrF2O . It has a molecular weight of 189 .

Molecular Structure Analysis

The InChI code for “1-Bromo-3-(difluoromethoxy)propane” is 1S/C4H7BrF2O/c5-2-1-3-8-4(6)7/h4H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.科学的研究の応用

Ozone Formation Potential

1-Bromo-3-(difluoromethoxy)propane, as a variant of 1-Bromo-propane, is noted for its unique smog formation chemistry, especially due to the presence of bromine. In studies, it initially shows faster ozone build-up compared to ethane but then exhibits unusual behavior where secondary products containing bromine may destroy ozone. This suggests a net negative reactivity for ozone formation, making it less reactive toward peak ozone formation than ethane (Whitten et al., 2003).

Downstream Processing of Biologically Produced Chemicals

Although not directly studying 1-Bromo-3-(difluoromethoxy)propane, research on similar compounds like 1,3-Propanediol shows the complexity of separating such diols from fermentation broth. This highlights the challenges in downstream processing and purification in microbial production, which could be relevant for similar compounds (Xiu & Zeng, 2008).

Quantum Chemistry Studies

Research on similar bromine-containing compounds like 1,3-dibromo-2,2-bis(bromomethyl)propane provides insights into the molecular structure and reactivity. Such studies, often using quantum chemistry software, help in understanding the chemical behavior and potential applications of related bromine compounds (Peng Yong-l, 2014).

Synthesis of Radiopharmaceuticals

The synthesis processes of compounds like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, involving steps like fluorination and distillation, demonstrate the complex procedures needed to create specific radiopharmaceuticals. These processes could be similar for other fluorine-containing compounds like 1-Bromo-3-(difluoromethoxy)propane (Klok et al., 2006).

Use in Chemical Synthesis

The study of compounds like 3-Bromo-1,1,1-trifluoroacetone shows the utility of bromine and fluorine-containing compounds as building blocks in chemical synthesis. They are used in creating various heterocycles and aliphatic compounds, indicating potential applications for 1-Bromo-3-(difluoromethoxy)propane in similar synthetic pathways (Lui et al., 1998).

Polymerization and Material Science

The study on homopolymers of compounds like 3-difluoroaminomethyl-3-methyloxetane, synthesized via cationic ring-opening polymerization, could be relevant to the research on 1-Bromo-3-(difluoromethoxy)propane, as it shows potential applications in material science, specifically in the development of energetic binders for propellants and explosives (Li et al., 2014).

Reactivity Studies

Research on the reactivity of similar brominated compounds can provide insights into the chemical behavior of 1-Bromo-3-(difluoromethoxy)propane. Studies like the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles can inform about potential reaction pathways and synthesis techniques (Knockel & Normant, 1984).

Groundwater Remediation

Investigations on enhancing biodegradation of compounds like 1,2-dibromoethane using gases like ethane or propane, and inorganic nutrients in groundwater, could be pertinent to understanding how similar compounds such as 1-Bromo-3-(difluoromethoxy)propane might behave in environmental remediation scenarios (Hatzinger et al., 2015).

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of “1-Bromo-3-(difluoromethoxy)propane”. It’s also advised to avoid contact with skin and eyes, and to use personal protective equipment. The compound should be handled only in a well-ventilated area and all sources of ignition should be removed .

特性

IUPAC Name |

1-bromo-3-(difluoromethoxy)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrF2O/c5-2-1-3-8-4(6)7/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEJOVOFUKYLJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(difluoromethoxy)propane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2772724.png)

![N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide](/img/structure/B2772730.png)

![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)

![4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2772737.png)

![N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2772739.png)

![(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2772746.png)